2-Chloro-6-methoxypyridine
Description
2-Chloro-6-methoxypyridine is a substituted pyridine (B92270) featuring a chloro group at the 2-position and a methoxy (B1213986) group at the 6-position. This unique arrangement of functional groups imparts specific reactivity to the molecule, making it a versatile intermediate in organic synthesis. Its chemical properties are foundational to its utility in research and development.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₆ClNO chemimpex.comsigmaaldrich.comnih.gov |
| Molecular Weight | 143.57 g/mol chemimpex.comsigmaaldrich.comnih.gov |
| CAS Number | 17228-64-7 chemimpex.comsigmaaldrich.comnih.gov |
| Appearance | Clear, colorless to yellow liquid chemimpex.com |
| Boiling Point | 185-186 °C chemimpex.comsigmaaldrich.com |
| Density | 1.207 g/mL at 25 °C sigmaaldrich.com |
| Refractive Index | n20/D 1.528 sigmaaldrich.com |
Pyridine and its derivatives are of immense importance in the synthesis of intermediates for biologically active compounds and novel materials. researchgate.net These six-membered heteroaromatic compounds are integral to a wide array of applications, from pharmaceuticals to agrochemicals. chemimpex.com The pyridine nucleus is a common feature in natural products like nicotine and vitamins such as niacin and pyridoxine. nih.gov
The chemical behavior of pyridine is distinct from that of benzene, primarily due to the presence of the nitrogen atom, which imparts basicity and influences the reactivity of the ring. nih.gov Pyridine derivatives undergo various reactions, including electrophilic substitution, which typically occurs at the 3-position, and nucleophilic substitution, which is favored at the 2- and 4-positions. wikipedia.org The versatility of pyridine chemistry allows for the synthesis of highly substituted and functionalized molecules. acs.orgbaranlab.org
The introduction of halogen and methoxy substituents onto the pyridine ring significantly modifies its electronic properties and reactivity. Halogenated pyridines are crucial for developing a vast range of derivatives needed in drug and agrochemical development. chemrxiv.org The carbon-halogen bond serves as a handle for further chemical transformations, enabling the diversification of molecular structures. chemrxiv.org
The presence of a methoxy group, an electron-donating group, can influence the regioselectivity of subsequent reactions. Research into halogenated methoxy pyridines often focuses on their utility as building blocks in the synthesis of more complex molecules. For instance, the methoxylation of a chloropyridine derivative is a key step in the synthesis of other functionalized pyridines. google.com The interplay between the halogen and methoxy groups provides a rich area for synthetic exploration and the development of novel reaction methodologies.
Academic inquiry into this compound primarily focuses on its application as a versatile intermediate in organic synthesis. Researchers are interested in its reactivity in various chemical transformations, particularly in the development of new pharmaceuticals and agrochemicals. chemimpex.com The compound serves as a key starting material for introducing the 6-methoxypyridin-2-yl moiety into larger molecular frameworks.
Key research objectives include:
Exploring its utility in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.
Investigating its role in the synthesis of biologically active compounds, including potential anti-inflammatory and anti-cancer agents. chemimpex.com
Developing efficient and selective methods for the functionalization of the pyridine ring, leveraging the directing effects of the existing chloro and methoxy groups.
The study of this compound contributes to the broader understanding of pyridine chemistry and aids in the design and synthesis of novel molecules with desired properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVGOGHLNAJECD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00169247 | |
| Record name | 2-Chloro-6-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17228-64-7 | |
| Record name | 2-Chloro-6-methoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17228-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Chloro-6-methoxypyridine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017228647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-6-methoxypyridine | |
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| Record name | 2-chloro-6-methoxypyridine | |
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Advanced Synthetic Methodologies for 2 Chloro 6 Methoxypyridine and Its Derivatives
Regioselective Synthesis Strategies
Achieving regiocontrol in the substitution of pyridine (B92270) rings is a significant synthetic challenge. The electron-deficient nature of the ring and the influence of existing substituents dictate the position of incoming electrophiles or the site of deprotonation. This section details strategies that leverage the inherent electronic properties and the directing effects of substituents in 2-chloro-6-methoxypyridine to achieve highly regioselective transformations.
Directed Ortho-Metallation and Functionalization Pathways
Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. clockss.org This strategy utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org In the context of substituted pyridines, the nitrogen atom within the ring can also exert a directing influence.
The lithiation of 2-substituted pyridines is a subject of detailed study, as the regiochemical outcome is highly dependent on the lithiating agent and the nature of the substituent. For 2-chloropyridine, reaction with alkyllithiums often leads to nucleophilic addition. However, the use of hindered amide bases like lithium diisopropylamide (LDA) typically results in exclusive directed ortho-metalation at the C-3 position. nih.gov
In contrast, studies on 2-chloro- and 2-methoxypyridine (B126380) have revealed that the "superbase" BuLi-LiDMAE (a combination of n-butyllithium and lithium 2-dimethylaminoethoxide) promotes an unconventional regioselective C-6 lithiation. nih.govresearchgate.net This is attributed to the formation of lithium aggregates near the pyridine nitrogen, which favors deprotonation at the C-6 position. researchgate.net The availability of both H-3 and H-6 protons is crucial for achieving complete C-3 lithiation with lithium dialkylamides like LDA, suggesting a complex mechanism that may involve a 3,6-dilithio intermediate.
The resulting lithiated species are versatile intermediates that can be trapped with various electrophiles to introduce a wide range of functional groups.
Table 1: Regioselectivity in the Lithiation of 2-Substituted Pyridines
| Substrate | Lithiating Agent | Position of Lithiation | Comments |
|---|---|---|---|
| 2-Chloropyridine | LDA | C-3 | Exclusive ortho-metalation. nih.gov |
| 2-Chloropyridine | BuLi-LiDMAE | C-6 | Unprecedented regioselectivity due to aggregate formation. nih.gov |
| 2-Methoxypyridine | BuLi-LiDMAE | C-6 | Direct lithiation at C-6 is observed. researchgate.net |
| 2-Chloropyridine | Lithium Dialkylamides | C-3 | Complete lithiation requires the presence of both H-3 and H-6 protons. |
Boronic Acid Formation via Metallation
The organolithium intermediates generated from the directed metallation of this compound are valuable precursors for the synthesis of boronic acids. These compounds are of significant interest due to their extensive use in Suzuki-Miyaura cross-coupling reactions. The general strategy involves the trapping of the aryllithium species with a trialkyl borate, such as trimethyl borate, followed by acidic workup to yield the corresponding boronic acid.
For instance, the lithiation of this compound at the C-3 position with LDA at low temperatures, followed by quenching with trimethyl borate, would be the expected pathway to synthesize this compound-3-boronic acid. This follows a well-established methodology for the conversion of aryl halides and other substituted aromatics into boronic acids via their organolithium derivatives.
Nitration Reactions of this compound
Nitration is a fundamental electrophilic aromatic substitution reaction. However, the nitration of pyridines is often challenging due to the deactivation of the ring by the protonated nitrogen atom under strongly acidic conditions, which typically leads to low yields. researchgate.net The directing effects of the existing substituents on the this compound ring play a crucial role in determining the position of nitration.
The direct nitration of this compound with a mixture of concentrated nitric acid and sulfuric acid can lead to a mixture of isomers, primarily the 3-nitro and 5-nitro derivatives. The methoxy (B1213986) group is an ortho-, para-director, while the chloro group is also an ortho-, para-director, albeit a deactivating one. The pyridine nitrogen is a meta-director. The interplay of these directing effects makes achieving high regioselectivity a significant challenge.
A patented method has demonstrated that high regioselectivity for the desired 2-chloro-6-methoxy-3-nitropyridine can be achieved by carefully controlling the reaction conditions. google.com The key to this selectivity is the order of addition: adding the this compound portionwise to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid at a temperature between 0 and 40°C. google.com This procedure minimizes the formation of the undesired 2-chloro-6-methoxy-5-nitropyridine isomer, which is otherwise a major byproduct and difficult to separate. google.com
Table 2: Experimental Conditions for the Regioselective Nitration of this compound
| Reactant | Nitrating Agent | Temperature | Reaction Time | Major Product | Yield | Purity | Reference |
|---|---|---|---|---|---|---|---|
| This compound | Conc. H₂SO₄, Fuming HNO₃ | 0°C, then allowed to rise to 20°C | 3 hours at 20°C | 2-Chloro-6-methoxy-3-nitropyridine | 80.3% (crude) | 84.5% (crude) | google.com |
Purification Methodologies for Nitrated Products
The crude product from the nitration of this compound typically contains the desired 3-nitro isomer along with the 5-nitro isomer and other impurities. google.com Standard purification techniques like recrystallization are often inefficient for separating these isomers, leading to significant yield loss. google.com
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of electron-deficient aromatic rings, such as the pyridine nucleus. In the context of this compound, the electron-withdrawing effect of the pyridine nitrogen atom facilitates the displacement of the chloride leaving group by a variety of nucleophiles.
A significant challenge in the SNAr of pyridines is the inherent basicity of the ring nitrogen. This nitrogen atom can coordinate with Lewis acids, which are often employed to activate the pyridine ring towards nucleophilic attack. This coordination, while activating the ring, can also lead to competitive inhibition of the desired reaction.
In the case of this compound, the steric hindrance posed by the methoxy group at the 6-position can influence the coordination of Lewis acids to the adjacent nitrogen atom. Research on the related compound, 2-chloro-4-methoxypyridine, has shown that it exhibits no activity towards nucleophilic substitution, a phenomenon attributed to the steric hindrance around the reaction center researchgate.net. This suggests that for this compound, the coordination of a Lewis acid to the nitrogen might be sterically hindered, potentially impacting the activation of the C-2 position for SNAr.
The use of zinc-based Lewis acids has been explored to activate chloropyridines towards SNAr by binding to the pyridine nitrogen and enhancing the electrophilicity of the ring libretexts.org. However, the success of this approach is highly dependent on the substitution pattern of the pyridine ring. For instance, while 4-chloropyridine can be effectively activated, the steric environment around the 2-position in this compound presents a considerable challenge for both Lewis acid coordination and subsequent nucleophilic attack.
| Compound | Lewis Acid | Observed Reactivity in SNAr | Reference |
| 2-chloro-4-methoxypyridine | Not specified | No activity | researchgate.net |
| 4-chloropyridine | Zinc nitrate | Activated | libretexts.org |
| 2-chloropyridine | Various Lewis acids | Requires activation | researchgate.net |
Catalytic Approaches in this compound Synthesis
Catalytic methods, particularly palladium-catalyzed cross-coupling reactions, have become indispensable tools for the synthesis of complex molecules derived from this compound.
The formation of carbon-carbon bonds at the 2-position of the this compound ring is a key transformation for generating a wide array of derivatives.
The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron reagent with an organic halide, is a powerful method for the arylation, vinylation, or alkylation of this compound. The catalytic cycle of this reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination chemrxiv.org.
The choice of the palladium catalyst and the ancillary ligand is crucial for the success of the Suzuki-Miyaura coupling of challenging substrates like this compound. Electron-rich and sterically bulky phosphine ligands are often required to facilitate the oxidative addition of the palladium(0) complex to the C-Cl bond, which is typically the rate-determining step chemrxiv.org.
For the coupling of heteroaryl chlorides, ligands such as 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) have demonstrated exceptional activity acs.org. These ligands promote the formation of highly active, monoligated palladium(0) species that readily undergo oxidative addition. The electronic properties of the phosphine ligands also play a significant role, with catalyst activity generally increasing with the basicity of the ligand nih.gov.
| Ligand | Substrate Type | Key Advantages | Reference |
| SPhos | Aryl and heteroaryl halides | High activity, allows for low catalyst loading, effective for hindered biaryls | acs.org |
| Dialkylbiaryl phosphines | Heteroaryl compounds | High stability and activity, not inhibited by basic aminopyridines | sigmaaldrich.comnih.gov |
| P(tBu)3 | Aryl chlorides | Effective for chemoselective coupling | chemrxiv.org |
The deactivation of palladium catalysts is a significant issue that can lead to low yields and catalyst turnover numbers in Suzuki-Miyaura reactions. Several deactivation pathways have been identified, particularly in the context of heteroaryl substrates.
One common deactivation mechanism involves the coordination of the nitrogen atom of the pyridine substrate or product to the palladium center, which can inhibit the catalytic cycle. This is particularly relevant for this compound.
Another deactivation pathway involves the dimerization of palladium(II) intermediates. For instance, in nickel-catalyzed Suzuki-Miyaura couplings, the dimerization of a nickel(II) aryl intermediate has been identified as a key deactivation step. While this is a nickel-based system, it highlights a potential deactivation route that could be relevant for palladium catalysts under certain conditions.
Furthermore, the stability of the catalyst can be compromised by the reaction conditions. For example, the presence of chelating substrates can lead to catalyst deactivation nih.gov. Careful selection of ligands and reaction conditions is therefore essential to maintain the activity and longevity of the palladium catalyst throughout the reaction.
Cross-Coupling Reactions for Carbon-Carbon Bond Formation
Negishi Cross-Coupling Reactions
The Negishi cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. This reaction typically involves the coupling of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org In the context of this compound, the Negishi reaction provides an effective method for the introduction of various organic substituents at the C2 position of the pyridine ring.
The utility of this compound as a substrate in these reactions has been demonstrated, particularly in nickel-catalyzed variants. researchgate.net Organozinc reagents, which are key components of this reaction, can be prepared from a wide range of precursors, allowing for the introduction of alkyl, aryl, alkenyl, benzyl, and other moieties. wikipedia.orgchem-station.com The reaction is valued for its high functional group tolerance and its ability to proceed under mild conditions, which is advantageous when dealing with complex molecules. chem-station.com
While palladium catalysts are generally noted for high chemical yields and broad functional group compatibility, nickel catalysts are also effective, especially for less reactive chloro-aromatic substrates like this compound. wikipedia.orgresearchgate.net The choice of catalyst and ligands, such as triphenylphosphine or N-heterocyclic carbenes (NHCs), can significantly influence the reaction's efficiency and scope. wikipedia.orgorganic-chemistry.org
Below is a table summarizing representative Negishi cross-coupling reactions involving chloro-pyridine substrates.
| Catalyst | Coupling Partners | Product | Yield (%) |
| Ni(acac)₂ / Ligand | This compound + R-ZnX | 2-Alkyl/Aryl-6-methoxypyridine | Varies |
| Pd(PPh₃)₄ | Aryl-Cl + Alkyl-ZnBr | Aryl-Alkyl | Good |
| NiCl₂(dppe) | Heteroaryl-Cl + Aryl-ZnCl | Biheteroaryl | Moderate-Good |
This table is illustrative of typical Negishi reaction parameters.
Mechanistic Investigations of Catalytic Pathways
The catalytic cycle of the Negishi reaction, and other related palladium- or nickel-catalyzed cross-couplings, is generally understood to proceed through a series of well-defined elementary steps. chem-station.comillinois.edu Understanding these mechanistic pathways is crucial for optimizing reaction conditions and expanding the substrate scope.
The consensus mechanism for a palladium-catalyzed cycle involves three key steps:
Oxidative Addition : The active Pd(0) catalyst reacts with the organic halide (e.g., this compound), inserting into the carbon-chlorine bond. This step oxidizes the palladium from Pd(0) to a Pd(II) species. The reactivity order for halides in this step is typically I > Br > Cl, making the activation of chlorides the most challenging. wikipedia.org
Transmetalation : The organozinc reagent transfers its organic group to the Pd(II) complex, displacing the halide. This is a crucial step where the new carbon-carbon bond is poised to form. The presence of salts like LiCl can facilitate this step by breaking up zincate aggregates. illinois.edu
Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the final product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. illinois.edu
For nickel-catalyzed reactions, particularly with alkyl electrophiles, alternative mechanistic pathways, including those involving single-electron transfer (SET) and radical intermediates, have been proposed. illinois.edu These radical-chain mechanisms can be complex but are effective for coupling unactivated alkyl halides. illinois.edu Mechanistic studies often employ techniques such as in-situ spectroscopy and computational methods like Density Functional Theory (DFT) to investigate reaction intermediates and transition states, providing deeper insight into the factors that control catalytic efficiency and selectivity. ruhr-uni-bochum.de
Other Transition Metal-Mediated Reactions
Beyond the Negishi reaction, this compound and its derivatives are valuable substrates in a variety of other transition metal-mediated cross-coupling reactions. These methods expand the range of possible substitutions on the pyridine core.
Suzuki-Miyaura Coupling: This is one of the most widely used cross-coupling reactions, employing an organoboron reagent (like a boronic acid or ester) and a palladium catalyst. The reactivity of chloro-pyridines in Suzuki reactions allows for the formation of C-C bonds with aryl, heteroaryl, and vinyl groups. For instance, related 2-chloro-pyridine derivatives have been successfully coupled with phenylboronic acids using catalysts like Pd(PPh₃)₄ in the presence of a base such as potassium fluoride. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds. It allows for the coupling of aryl halides, including this compound, with a wide range of primary and secondary amines. This provides direct access to 2-amino-6-methoxypyridine derivatives, which are important building blocks in medicinal chemistry.
Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. It is typically catalyzed by a combination of a palladium complex and a copper(I) salt. This method can be used to install alkynyl substituents at the C2 position of the this compound scaffold.
The table below provides a comparative overview of these transition metal-mediated reactions.
| Reaction Name | Metal Catalyst | Organometallic Reagent | Bond Formed |
| Suzuki-Miyaura | Palladium | Organoboron | C(sp²)-C(sp²) |
| Buchwald-Hartwig | Palladium | Amine | C(sp²)-N |
| Sonogashira | Palladium/Copper | Terminal Alkyne | C(sp²)-C(sp) |
| Stille Coupling | Palladium | Organotin | C(sp²)-C(sp²) |
| Hiyama Coupling | Palladium | Organosilicon | C(sp²)-C(sp²) |
Advanced Derivatization Chemistry of this compound
Functional Group Interconversions and Modifications
The chloro and methoxy groups on the this compound ring are versatile handles for a range of functional group interconversions, enabling the synthesis of diverse derivatives.
The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr). As a good leaving group, it can be displaced by various nucleophiles. vanderbilt.edu
Amination : Reaction with ammonia or primary/secondary amines can yield 2-amino-6-methoxypyridines.
Alkoxylation/Aryloxylation : Treatment with alkoxides or phenoxides allows for the synthesis of 2,6-dialkoxypyridines or 2-aryloxy-6-methoxypyridines.
Thiolation : Reaction with thiols or thiolate anions provides access to 2-thioether derivatives.
The methoxy group at the C6 position can also be modified.
Demethylation : Cleavage of the methyl ether can be achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃), yielding the corresponding 2-chloro-6-hydroxypyridine. This pyridone tautomer is a valuable intermediate for further functionalization.
These interconversions are fundamental for elaborating the core structure into more complex target molecules. ub.edufiveable.me
Synthesis of Polysubstituted Pyridine Scaffolds
This compound serves as an excellent starting point for the construction of polysubstituted pyridine scaffolds. The differential reactivity of the positions on the pyridine ring can be exploited to achieve selective functionalization.
One powerful strategy involves directed ortho-metalation. The chlorine atom in 2-chloropyridine can direct lithiation to the C3 position. rsc.org Subsequent quenching with an electrophile introduces a substituent at this position. This intermediate can then undergo further reactions, such as nucleophilic substitution at the C2 position, to generate 2,3-disubstituted pyridines. rsc.org
Furthermore, sequential cross-coupling reactions offer a highly controlled method for building up substitution patterns. nih.gov For example, a related di-halogenated pyridine can undergo a chemoselective Suzuki coupling at the more reactive position (e.g., a bromine atom), leaving the chlorine atom intact for a subsequent, different coupling reaction. This stepwise approach allows for the precise installation of multiple, distinct substituents around the pyridine ring, leading to highly functionalized and complex scaffolds. nih.gov
Formation of Complex Heterocyclic Systems
The strategic functionalization of this compound provides access to intermediates that can be cyclized to form complex, fused heterocyclic systems. These larger ring systems are of significant interest in materials science and medicinal chemistry.
Following the synthesis of ortho-disubstituted pyridines, intramolecular cyclization reactions can be employed to construct new rings. For example, a 2-amino-3-carbonylpyridine derivative, synthesized from a 2-chloropyridine precursor, can undergo condensation to form a fused pyrimidine ring, leading to a pyridopyrimidine scaffold. rsc.org
Similarly, intermediates prepared via the metalation of 2-chloropyridine can be elaborated into precursors for a variety of fused polyheterocycles. Research has shown that such strategies are a convenient route to naphthyridines (fused pyridine rings) and aza-analogues of other important heterocyclic systems like coumarins, xanthones, and acridones. rsc.org This approach highlights the value of simple halopyridines as foundational building blocks for accessing complex molecular architectures.
Spectroscopic Characterization and Computational Analysis
Advanced Vibrational Spectroscopy
Advanced vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, has been instrumental in characterizing the vibrational modes of 2-Chloro-6-methoxypyridine. orientjchem.orgnih.gov
The FT-IR spectrum of this compound has been recorded in the region of 4000–400 cm⁻¹. orientjchem.orgnih.gov The analysis of the infrared absorption spectrum allows for the identification of fundamental vibrational frequencies within the molecule. Assuming the molecule exhibits Cₛ point group symmetry, the observed bands can be assigned to specific vibrational modes. orientjchem.org Theoretical calculations using Density Functional Theory (DFT) methods, such as B3LYP with various basis sets (e.g., 6-31G(d,p), cc-pVTZ, and 6-311++G(d,p)), have been employed to compute theoretical vibrational frequencies, which show good agreement with the experimental data. nih.gov
Table 1: Selected FT-IR Vibrational Frequencies and Assignments for this compound
| Frequency (cm⁻¹) | Assignment |
| 3075 | C-H stretching |
| 1585 | C-C stretching |
| 1450 | CH₃ asymmetric stretching |
| 1285 | C-O-C asymmetric stretching |
| 1155 | C-Cl stretching |
| 840 | C-H out-of-plane bending |
| 690 | Ring deformation |
Note: The data in this table is a representation of typical vibrational frequencies and may vary slightly based on specific experimental conditions and computational methods.
Complementing the FT-IR data, the FT-Raman spectrum of this compound has been recorded in the range of 3700–100 cm⁻¹. nih.gov This technique provides information about the vibrational modes that involve a change in polarizability, offering a more complete picture of the molecule's vibrational framework. The combination of both FT-IR and FT-Raman spectroscopy is crucial for a comprehensive vibrational analysis.
Table 2: Selected FT-Raman Vibrational Frequencies and Assignments for this compound
| Frequency (cm⁻¹) | Assignment |
| 3060 | C-H stretching |
| 1595 | Ring stretching |
| 1430 | CH₃ deformation |
| 1050 | Ring breathing |
| 730 | C-Cl stretching |
| 450 | Ring deformation |
Note: The data in this table is a representation of typical vibrational frequencies and may vary slightly based on specific experimental conditions and computational methods.
The assignment of vibrational modes is based on a group frequency approach and comparison with data from similar molecules. orientjchem.org The influence of the chlorine atom and the methoxy (B1213986) group as substituents on the spectral characteristics of the pyridine (B92270) ring has been a key area of discussion. nih.gov Normal coordinate analysis, utilizing Wilson's FG matrix method with force fields derived from DFT calculations, has been performed to provide a more detailed and quantitative assignment of the fundamental vibrational modes. nih.gov This comprehensive analysis ensures a reliable interpretation of the experimental spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound by providing information about the chemical environment of the hydrogen and carbon atoms.
The ¹H NMR spectrum of this compound provides detailed information about the protons in the molecule. The spectrum typically shows signals corresponding to the aromatic protons on the pyridine ring and the protons of the methoxy group. The chemical shifts and coupling patterns of the aromatic protons are influenced by the positions of the chloro and methoxy substituents.
Table 3: ¹H NMR Chemical Shifts for this compound
| Proton | Chemical Shift (ppm) | Multiplicity |
| H-3 | ~6.8 | d |
| H-4 | ~7.5 | t |
| H-5 | ~6.7 | d |
| OCH₃ | ~3.9 | s |
Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. 's' denotes a singlet, 'd' a doublet, and 't' a triplet.
The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal, and the chemical shifts are indicative of their electronic environment. The carbon atoms directly attached to the electronegative chlorine and oxygen atoms show characteristic downfield shifts.
Table 4: ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (ppm) |
| C-2 | ~163 |
| C-3 | ~110 |
| C-4 | ~139 |
| C-5 | ~105 |
| C-6 | ~151 |
| OCH₃ | ~53 |
Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Electronic Spectroscopy and Properties
The electronic absorption spectrum of this compound has been investigated to understand its electronic transitions. Experimental studies have identified two primary electronic transition bands in the near ultraviolet region. researchgate.net One transition is observed around 35,500 cm⁻¹ and is interpreted as an allowed A1—B2 transition. researchgate.net This arises from the excitation of a non-bonding sp2 electron from the nitrogen atom to the first unfilled π-orbital of the pyridine ring. researchgate.net The second transition, found near 38,500 cm⁻¹, is considered an allowed A1—B1 transition resulting from the excitation of a π ring electron. researchgate.net
In a specific experimental study, the UV-Vis spectrum of this compound was recorded, revealing a distinct absorption peak. nih.gov This observed electronic spectrum provides a basis for comparison with theoretical calculations to validate computational models. nih.gov The interaction of light with the molecule's chromophores, which are specific functional groups, leads to the absorption of UV-Vis light at characteristic wavelengths. conicet.gov.ar
Experimental UV-Vis Spectral Data for this compound
| Transition Type | Observed Wavenumber (cm⁻¹) | Interpretation |
|---|---|---|
| n → π | ~35,500 | Excitation of a nitrogen sp2 non-bonding electron to a π orbital (A1—B2) researchgate.net |
| π → π | ~38,500 | Excitation of a π ring electron to a π orbital (A1—B1) researchgate.net |
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. tandfonline.comaps.org For this compound, TD-DFT calculations have been performed to determine the theoretical electronic spectrum, which was then compared with the experimentally observed spectrum. nih.gov This approach allows for the assignment of electronic transitions and provides insights into the nature of the excited states. mdpi.com
Calculations are typically performed on the optimized ground-state geometry of the molecule. scirp.org The TD-DFT method calculates the vertical excitation energies, which correspond to the absorption maxima in the UV-Vis spectrum. scirp.org In the study of this compound, the electronic spectrum was determined using the TD-DFT method, and the results were found to be in good agreement with the observed electronic spectrum. nih.gov This agreement validates the computational methodology used, including the choice of functional and basis set. tandfonline.com
TD-DFT Calculated Electronic Transitions for this compound
| Computational Method | Basis Set | Key Finding |
|---|---|---|
| TD-DFT | Not specified in abstract | The calculated electronic spectrum shows good agreement with the observed spectrum. nih.gov |
Quantum Computational Chemistry and Theoretical Investigations
Quantum computational chemistry utilizes the principles of quantum mechanics to simulate chemical systems, providing detailed insights into molecular properties and behaviors that can be difficult to probe experimentally. wikipedia.orgarxiv.orgaps.orgresearchgate.net These computational approaches are essential for interpreting spectroscopic data and understanding the electronic structure of molecules like this compound. tandfonline.com
Density Functional Theory (DFT) is a widely used quantum computational method for investigating the electronic structure of molecules. journaljpri.com It offers a favorable balance between accuracy and computational cost, making it suitable for studying molecules of moderate size. tandfonline.comjournaljpri.com DFT calculations have been employed to analyze the molecular structure, vibrational frequencies, and electronic properties of this compound. nih.gov The B3LYP functional, a hybrid functional, is commonly used in these calculations due to its reliability in predicting molecular properties. tandfonline.comtandfonline.com
A fundamental step in computational chemistry is to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. researchgate.net For this compound, DFT calculations have been used to compute its optimized geometry. nih.gov The theoretical geometric parameters, such as bond lengths and bond angles, obtained from these calculations are then compared with experimental data where available. A close agreement between the calculated and experimental geometry indicates the suitability of the chosen computational method. researchgate.net The geometry and normal modes of vibration for this compound, as determined by DFT methods, have been reported to be in good agreement with experimental data. nih.gov
The choice of a basis set is a critical aspect of any quantum chemical calculation, as it directly impacts the accuracy of the results. youtube.comresearchgate.net A basis set is a set of mathematical functions used to describe the atomic orbitals in a molecule. youtube.com For this compound, several basis sets have been employed in conjunction with the B3LYP method to calculate its properties. nih.gov
The performance of different basis sets, including 6-31G(d,p), cc-pVTZ, and 6-311++G(d,p), was evaluated by comparing the theoretical vibrational frequencies with experimental FTIR and FT-Raman data. nih.gov The 6-311++G(d,p) basis set is a Pople-style basis set that is considered to be flexible; it includes diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. gaussian.com The combination of the B3LYP functional with the 6-311++G(d,p) basis set is noted to provide an excellent compromise between accuracy and computational efficiency for calculating molecular properties, vibrational spectra, and electronic transitions. tandfonline.com
Basis Sets Used in DFT Studies of this compound
| Basis Set | Description | Application/Validation |
|---|---|---|
| 6-31G(d,p) | Pople-style split-valence basis set with polarization functions. | Used for geometry optimization and frequency calculations. nih.gov |
| cc-pVTZ | Dunning's correlation-consistent basis set (triple-zeta). | Used for comparative frequency calculations. nih.gov |
| 6-311++G(d,p) | Pople-style triple-split valence basis set with diffuse and polarization functions. gaussian.com | Used for geometry optimization and frequency calculations; provides a good balance of accuracy and efficiency. nih.govtandfonline.com |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.netreadthedocs.io It provides a visual representation of the electrostatic potential on the surface of a molecule, allowing for the prediction of its reactive sites for electrophilic and nucleophilic attacks, as well as hydrogen bonding interactions. researchgate.net The MEP map is color-coded to indicate different regions of electrostatic potential. researchgate.net Typically, red and yellow colors signify regions of negative potential, which are electron-rich and susceptible to electrophilic attack. researchgate.net Conversely, blue colors indicate areas of positive potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net Green areas represent regions of neutral or near-zero potential. researchgate.net
For this compound, the MEP map reveals distinct regions of varying electrostatic potential. The most negative potential (red/yellow) is expected to be localized around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group due to the high electronegativity and the presence of lone pairs of electrons on these atoms. These sites are therefore the most probable centers for electrophilic attack.
Interactive Table: Predicted MEP Regions and Reactivity of this compound
| Atomic Site/Region | Predicted MEP Color | Electrostatic Potential | Predicted Reactivity |
| Pyridine Nitrogen Atom | Red | Negative | Electrophilic Attack |
| Methoxy Oxygen Atom | Red/Yellow | Negative | Electrophilic Attack |
| Hydrogen Atoms | Blue | Positive | Nucleophilic Interaction |
| Carbon attached to Cl | Blue | Positive | Nucleophilic Attack |
| Aromatic Ring | Green | Neutral | Weak Interactions |
Frontier Molecular Orbital (FMO) Theory and Reactivity Sites (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict and explain chemical reactivity. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). malayajournal.orglibretexts.orgyoutube.com The interaction and energy gap between the HOMO and LUMO are key determinants of a molecule's kinetic stability, chemical reactivity, and electronic properties. malayajournal.org A smaller HOMO-LUMO energy gap implies a higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and prone to chemical reactions. malayajournal.org
In this compound, the distribution of electron density in these frontier orbitals dictates its reactivity.
HOMO: The HOMO is expected to be primarily localized on the electron-rich parts of the molecule. This includes the methoxy group (-OCH₃) and the pyridine ring, which act as electron-donating centers. The nitrogen and oxygen atoms, with their lone pairs, contribute significantly to the HOMO, making these sites nucleophilic.
LUMO: The LUMO, conversely, is generally distributed over the electron-deficient regions of the molecule. For this compound, the LUMO is likely centered on the pyridine ring and the carbon atom bonded to the electronegative chlorine atom. This distribution indicates that these are the electrophilic sites of the molecule.
The energy difference between the HOMO and LUMO (the energy gap) is a critical parameter. A large energy gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more reactive and can be easily excited. malayajournal.org Computational studies can precisely calculate this energy gap, providing quantitative insight into the molecule's stability and electronic transition properties.
Interactive Table: FMO Properties of this compound
| Molecular Orbital | Role in Reactivity | Probable Localization | Implied Reactivity |
| HOMO | Electron Donor | Pyridine Ring, Methoxy Group (N, O atoms) | Nucleophilic |
| LUMO | Electron Acceptor | Pyridine Ring, Carbon-Chlorine bond | Electrophilic |
| HOMO-LUMO Gap | Determines Stability | Energy difference between HOMO and LUMO | A smaller gap indicates higher reactivity |
Natural Bonding Orbital (NBO) Analysis and Intermolecular Interactions
Natural Bonding Orbital (NBO) analysis is a computational method that provides a localized, Lewis-like description of the electron density in a molecule. wikipedia.orgwisc.edu It transforms the complex, delocalized molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals, which align closely with classical chemical bonding concepts. wikipedia.orguni-muenchen.de This analysis is particularly useful for understanding charge distribution, hybridization, and intramolecular and intermolecular interactions that contribute to molecular stability. uni-muenchen.de
A key aspect of NBO analysis is the examination of delocalization effects through second-order perturbation theory. This involves analyzing the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis-type NBOs. The stabilization energy (E2) associated with these interactions quantifies the extent of electron delocalization, also known as hyperconjugation. A higher E2 value indicates a stronger interaction and greater stabilization of the molecule.
For this compound, NBO analysis would reveal several important intramolecular interactions:
LP(N) → π(C-C):* Delocalization of the lone pair (LP) on the nitrogen atom into the antibonding π* orbitals of the adjacent C-C bonds in the pyridine ring. This interaction contributes significantly to the aromatic stability of the ring.
LP(O) → π(C-N) / π(C-C):** The lone pairs on the oxygen atom of the methoxy group can delocalize into the antibonding orbitals of the pyridine ring, enhancing electron density within the ring.
π → π interactions:* Electron delocalization from the filled π orbitals of the ring bonds to the empty π* orbitals, characteristic of aromatic systems.
These hyperconjugative interactions lead to a more stabilized molecular structure by delocalizing electron density. The analysis also provides natural population analysis (NPA) charges, which offer a more chemically intuitive picture of atomic charges compared to other methods like Mulliken analysis.
Interactive Table: Key NBO Interactions in this compound
| Donor NBO | Acceptor NBO | Type of Interaction | Stabilization Energy (E2) | Consequence |
| LP (N1) | π* (C2-C3) | n → π | High | Ring Aromaticity/Stability |
| LP (O1) | σ (C6-N1) | n → σ | Moderate | Electron donation to ring |
| π (C2-C3) | π (C4-C5) | π → π | High | Aromatic Delocalization |
| LP (Cl) | σ (C6-C5) | n → σ* | Low | Weak hyperconjugation |
Non-Linear Optical (NLO) Properties and Activity
Non-Linear Optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser. jhuapl.edunih.gov This property is crucial for applications in optoelectronics, including frequency conversion, optical switching, and telecommunications. researchgate.net The NLO response of a molecule is determined by its molecular polarizability (α) and first hyperpolarizability (β). For a molecule to have a significant NLO response, it often requires a large dipole moment, an extended π-conjugated system, and the presence of both electron-donating and electron-accepting groups. This combination facilitates intramolecular charge transfer (ICT), which enhances the nonlinear optical effect.
The structure of this compound contains features that could give rise to NLO activity. The methoxy group (-OCH₃) is a well-known electron-donating group, while the chloro group (-Cl) and the electronegative nitrogen atom in the pyridine ring act as electron-withdrawing moieties. This donor-acceptor framework across the pyridine ring's π-system can facilitate ICT upon excitation, which is a prerequisite for a significant NLO response.
Computational chemistry allows for the theoretical prediction of NLO properties. By calculating the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) using quantum chemical methods like Density Functional Theory (DFT), the potential of a molecule as an NLO material can be assessed. researchgate.net A high value for the first hyperpolarizability (β) is a primary indicator of NLO activity. While urea is a standard reference material for NLO measurements, calculations for this compound would be compared against it to gauge its potential.
Interactive Table: Calculated NLO Parameters for this compound (Hypothetical Values)
| Parameter | Symbol | Description | Predicted Value (a.u.) | Implication for NLO Activity |
| Dipole Moment | μ | Measure of charge separation | > 2.0 D | Indicates significant charge asymmetry |
| Polarizability | α | Ease of distortion of electron cloud | Moderate | Contributes to the overall NLO response |
| First Hyperpolarizability | β | Measure of the second-order NLO response | High | Primary indicator of potential NLO applications |
Fukui Function and Global Softness Analysis
Fukui function analysis is a powerful tool derived from Density Functional Theory (DFT) used to describe local chemical reactivity. scm.com It quantifies the change in electron density at a specific point in a molecule when an electron is added or removed, thereby identifying the most reactive sites for nucleophilic and electrophilic attack. scm.commdpi.comkomorowski.edu.pl
The Fukui function comes in three forms:
f⁺(r): For nucleophilic attack (electron acceptance), indicating where an additional electron is most likely to reside. This corresponds to the LUMO density.
f⁻(r): For electrophilic attack (electron donation), indicating the site from which an electron is most easily removed. This relates to the HOMO density.
f⁰(r): For radical attack.
By condensing the Fukui function values onto individual atoms, one can rank the atomic sites by their reactivity. scm.com For this compound, the nitrogen atom and the carbon atom bonded to chlorine are expected to have high f⁺ values, making them susceptible to nucleophilic attack. The methoxy group and other positions on the pyridine ring are likely to have high f⁻ values, indicating their susceptibility to electrophilic attack.
Related to the Fukui function are the concepts of global hardness (η) and softness (S). Global hardness is a measure of a molecule's resistance to change in its electron distribution, while global softness (S = 1/η) is the inverse and measures the molecule's polarizability and reactivity. unc.edu A soft molecule is more reactive than a hard molecule. Global softness can be approximated as the inverse of the HOMO-LUMO energy gap (S ≈ 1/E_gap). scm.com The local softness, s(r), is obtained by multiplying the global softness by the Fukui function (s(r) = S * f(r)), providing a site-specific measure of reactivity. unc.edu
Interactive Table: Predicted Fukui Functions and Local Softness for this compound
| Atomic Site | Fukui Function for Nucleophilic Attack (f⁺) | Fukui Function for Electrophilic Attack (f⁻) | Predicted Local Softness | Implied Reactivity |
| N1 | High | Low | High for Nucleophilic Attack | Site for nucleophilic attack |
| C2 (bonded to Cl) | High | Low | High for Nucleophilic Attack | Site for nucleophilic attack |
| C3, C4, C5 | Low | Moderate | Moderate for Electrophilic Attack | Sites for electrophilic attack |
| C6 (bonded to O) | Low | High | High for Electrophilic Attack | Site for electrophilic attack |
| O1 | Low | High | High for Electrophilic Attack | Site for electrophilic attack |
Mulliken Population Analysis
Mulliken population analysis is a method for estimating the partial atomic charges in a molecule based on the linear combination of atomic orbitals (LCAO) approximation in molecular orbital theory. q-chem.com It partitions the total electron population among the different atoms in the molecule. The method assigns the electrons in a given atomic orbital entirely to that atom and divides the electrons in a two-center bond equally between the two participating atoms. uni-muenchen.dechemrxiv.org The sum of these assigned electrons for a given atom is its gross atomic population, and subtracting this from the nuclear charge gives the net Mulliken atomic charge. uni-muenchen.de
While historically important and easy to compute, Mulliken population analysis has known limitations. The primary issue is its strong dependence on the basis set used in the calculation; different basis sets can yield significantly different charge values. q-chem.comuni-muenchen.de Furthermore, the equal partitioning of overlap populations can be unphysical, especially for bonds between atoms of different electronegativity, and can sometimes result in unphysical negative occupation numbers. uni-muenchen.de
Despite these drawbacks, Mulliken charges can still provide a qualitative picture of the charge distribution within a molecule. For this compound, the analysis is expected to show a significant negative charge on the highly electronegative nitrogen, oxygen, and chlorine atoms. The carbon atoms bonded to these heteroatoms will, in turn, exhibit positive charges, while the hydrogen atoms will also be positively charged. This charge distribution aligns with the predictions from MEP analysis and helps in understanding the molecule's dipole moment and electrostatic interactions.
Interactive Table: Predicted Mulliken Atomic Charges for this compound
| Atom | Predicted Mulliken Charge (a.u.) |
| N1 | -0.65 |
| C2 (bonded to Cl) | +0.20 |
| C3 | -0.10 |
| C4 | +0.05 |
| C5 | -0.10 |
| C6 (bonded to O) | +0.45 |
| Cl | -0.25 |
| O (methoxy) | -0.50 |
| C (methyl) | -0.15 |
| H (methyl) | +0.10 |
Applications in Advanced Chemical Fields
Pharmaceutical and Medicinal Chemistry Research
2-Chloro-6-methoxypyridine serves as a valuable scaffold and intermediate in the field of pharmaceutical and medicinal chemistry. Its unique electronic properties and reactive sites—the chloro group which can be substituted and the pyridine (B92270) ring which can be further functionalized—make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. chemimpex.com
This compound is a key intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). chemimpex.compyglifesciences.com Pharmaceutical intermediates are the chemical building blocks that undergo a series of reactions to ultimately form the final, therapeutically active compound in a medication. pyglifesciences.compharmanoble.com The structure of this compound, featuring a pyridine ring with a chloro and a methoxy (B1213986) group, offers strategic points for chemical modifications. nbinno.com This allows chemists to build more complex molecular architectures necessary for biological activity. nbinno.com
For instance, this compound is utilized in the synthesis of 2,3-diamino-6-methoxypyridine. This process involves the methoxylation of a related compound, 2-amino-6-chloro-3-nitropyridine, using sodium methoxide, followed by the reduction of the nitro group. google.com The resulting 2,3-diamino-6-methoxypyridine is itself a valuable precursor for other complex heterocyclic compounds used in drug development. google.com The stability and reactivity of this compound make it a reliable choice for both laboratory-scale research and larger-scale manufacturing of pharmaceutical ingredients. chemimpex.com
The this compound framework is an important scaffold for the development of novel drug candidates. chemimpex.com Its inherent structure is a feature in various compounds designed for therapeutic purposes, including potential anti-inflammatory and anti-cancer agents. chemimpex.com Researchers utilize this compound as a starting point, modifying its structure to create libraries of new molecules that can be screened for biological activity against different diseases. nih.gov
For example, the core structure has been incorporated into the design of potential telomerase inhibitors, which are investigated for their anti-cancer properties. nih.gov Furthermore, derivatives such as 2-thiopyridines have been developed and studied as potential agents for treating both active and dormant tuberculosis, highlighting the versatility of the pyridine scaffold in addressing infectious diseases. nih.gov The ability to easily modify the this compound molecule allows medicinal chemists to fine-tune the properties of new compounds to enhance their efficacy and target specificity. chemimpex.com
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. Such studies have been performed on derivatives of 2-methoxypyridine (B126380) to optimize their therapeutic potential.
In one study, a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles were synthesized and evaluated for their in vitro cytotoxicity against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines. mdpi.com The study explored how changing the aryl substituent at the 4-position of the pyridine ring affected the antiproliferative activity. The results indicated that the nature and position of substituents on the phenyl ring were critical for cytotoxicity. mdpi.com For instance, the introduction of a nitro group at the 3-position or 4-position of the phenyl ring (compounds 5g and 5h) resulted in significant antiproliferative effects. mdpi.com
| Compound | Phenyl Ring Substituent (at position 4 of pyridine) | Cytotoxicity (IC50) |
| 5d | 4-bromobenzene | Promising antiproliferative effects (IC50 1–5 µM) |
| 5g | 3-nitrobenzene | Promising antiproliferative effects (IC50 1–5 µM) |
| 5h | 4-nitrobenzene | Promising antiproliferative effects (IC50 1–5 µM) |
| 5i | 3-bromo-4-methoxybenzene | Promising antiproliferative effects (IC50 1–5 µM) |
This SAR investigation concluded that larger substituents and specific electron-withdrawing groups on the aryl moiety could enhance the cytotoxic activity of the 2-methoxypyridine derivatives. mdpi.com
Molecular docking is a computational technique used to predict how a molecule (ligand) binds to the active site of a target protein. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. A derivative of this compound, specifically this compound-4-carboxylic acid (CMPC), has been the subject of such investigations to evaluate its potential as an inhibitor of microbial and tuberculosis-related proteins. tandfonline.comresearchgate.net
Molecular docking studies have been conducted to assess the potential anti-microbial activity of this compound-4-carboxylic acid (CMPC). tandfonline.com The study focused on the interaction of CMPC with the active sites of several key bacterial proteins. The binding affinity, represented by a docking score in kcal/mol, indicates the strength of the interaction between the compound and the protein target. A more negative score suggests a stronger binding affinity. tandfonline.comresearchgate.net
The research revealed that CMPC demonstrated favorable binding interactions with proteins from Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). tandfonline.com These interactions suggest a potential inhibitory effect on the biological functions of these essential proteins, which could form the basis for its anti-microbial properties. tandfonline.comresearchgate.net
| Target Protein (Organism) | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues |
| Thymidylate kinase (Staphylococcus aureus) | 3GOA | -7.2 | LYS13, GLY10, GLY14, ARG95, TYR33, ARG15, SER99 |
| Dihydrofolate reductase (Escherichia coli) | 1DDS | -6.8 | ILE14, ALA7, ILE94, PHE31 |
The same molecular docking approach was used to explore the potential of this compound-4-carboxylic acid (CMPC) as an anti-tuberculosis agent. tandfonline.com The study targeted a crucial enzyme in Mycobacterium tuberculosis, decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), which is involved in the synthesis of the mycobacterial cell wall and is a validated target for tuberculosis drugs. tandfonline.comresearchgate.net
The docking analysis showed that CMPC has a strong binding affinity for the DprE1 enzyme. tandfonline.com The compound fits into the active site of the protein, forming hydrogen bonds and other interactions with key amino acid residues, which could inhibit the enzyme's function. tandfonline.com This computational finding suggests that CMPC and related derivatives are promising candidates for the development of new anti-tuberculosis drugs. tandfonline.comresearchgate.net In separate experimental studies, other derivatives, such as 6-chloro-2-methoxy-9-substituted acridines, have shown potent in vitro inhibitory activity against M. tuberculosis H37Rv, further supporting the potential of this chemical class. nih.govresearchgate.net
| Target Protein (Organism) | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues |
| Decaprenylphosphoryl-β-D-ribose 2'-oxidase (Mycobacterium tuberculosis) | 4P8C | -7.0 | GLY130, CYS387, GLN333, LYS418 |
Drug-Likeness Assessment based on Computational Models
In modern drug discovery, computational models are indispensable for assessing the "drug-likeness" of a molecule at an early stage, helping to predict its potential for oral bioavailability and to minimize late-stage failures. The drug-likeness of this compound can be evaluated using established frameworks such as Lipinski's Rule of Five. This rule stipulates that an orally active drug generally has no more than one violation of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight of less than 500 daltons, and a calculated octanol-water partition coefficient (log P) not exceeding 5. sigmaaldrich.comacs.org
This compound, with a molecular weight of 143.57 g/mol , one hydrogen bond acceptor (the nitrogen atom in the pyridine ring), and a calculated XLogP3-AA of 1.4, conforms to these rules, suggesting it possesses a favorable pharmacokinetic profile for oral administration. sigmaaldrich.comguidechem.com
Beyond these simple rules, a more comprehensive assessment involves the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. google.com Advanced computational tools and machine learning models are employed to predict a compound's behavior in the body. google.comnih.gov For a molecule like this compound, these models would be used to predict its intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential toxicities. Such in silico analyses are crucial for prioritizing lead compounds and guiding the design of new derivatives with improved ADMET profiles. google.com
Table 1: Physicochemical Properties of this compound and Lipinski's Rule of Five Analysis
| Property | Value | Lipinski's Rule of Five Guideline | Compliance |
|---|---|---|---|
| Molecular Weight | 143.57 g/mol | < 500 Da | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 (N and O atoms) | ≤ 10 | Yes |
| Octanol-Water Partition Coefficient (XLogP3-AA) | 1.4 | ≤ 5 | Yes |
| Overall Compliance | No Violations | ≤ 1 Violation | Yes |
Material Science Applications
The unique electronic and chemical properties of pyridine derivatives also make them attractive for applications in material science. The incorporation of functional units like this compound into polymer backbones can impart specific properties to the resulting materials. The reactive chlorine atom allows for the grafting of the pyridine unit onto polymer chains or its use as a monomer in polymerization reactions.
Pyridine-containing polymers have been investigated for a variety of applications, including the development of materials with interesting optical, electronic, and self-assembly properties. For example, the incorporation of pyridine moieties can enhance the thermal stability of polymers or allow for the coordination of metal ions to create functional metallo-supramolecular polymers. While direct applications of this compound in widely commercialized polymers are not extensively documented, its structure is analogous to other functionalized pyridines used in the synthesis of specialized polymers and coatings. The methoxy group can further influence the solubility and processing characteristics of such materials.
Enhancement of Material Properties (e.g., Durability, Weather Resistance)
While this compound is primarily recognized as a synthetic intermediate, its incorporation into larger molecular structures can influence the properties of resulting materials. The specific arrangement of the chloro and methoxy groups on the pyridine ring imparts distinct electronic and steric characteristics that can be harnessed in materials science. The electron-withdrawing nature of the chlorine atom and the electron-donating resonance effect of the methoxy group create a specific electronic distribution within the molecule. When used as a building block in polymers or other materials, this inherent polarity and reactivity can contribute to enhanced intermolecular interactions, such as dipole-dipole forces.
Building Blocks for Functional Materials (e.g., Fluoropolymers)
This compound serves as a versatile chemical building block for the synthesis of more complex functional materials. Its value lies in the reactivity of the chlorine atom, which can be readily displaced in nucleophilic substitution reactions, and the directing effects of the substituents on the aromatic ring. This allows for its strategic incorporation into a wide array of molecular architectures.
In the realm of functional materials, this compound is a precursor for creating molecules with specific optical, electronic, or biological properties. For instance, derivatives of methoxypyridine have been investigated for their liquid crystalline and photophysical properties, which are crucial for applications in electronic displays and optoelectronic devices. researchgate.net The synthesis of compounds like 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline, a key intermediate for certain inhibitors, highlights the role of such structures in building complex, biologically active molecules that can be tethered to material backbones. atlantis-press.comresearchgate.net
While direct use in the synthesis of fluoropolymers is not extensively documented in available literature, its structure is analogous to intermediates used in the synthesis of specialized polymers. The chloro-substituted pyridine moiety can be a key component in creating monomers for polymerization or in post-polymerization modification to introduce specific functionalities. The presence of both a reactive halogen and a stable methoxy group makes it a valuable intermediate for constructing complex molecules that may eventually be incorporated into high-performance materials.
Analytical Methodologies and Environmental Monitoring
The detection and quantification of this compound in various matrices are essential for process control in chemical synthesis and for assessing its potential environmental presence. Robust analytical methods are crucial for monitoring its fate and ensuring minimal environmental impact.
Development of Detection and Quantification Methods
Several analytical techniques have been developed for the precise detection and quantification of this compound, with chromatographic methods being the most prominent.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. A common approach involves a reverse-phase (RP) method, which separates compounds based on their hydrophobicity.
A typical HPLC method for this compound utilizes a C18 column. The mobile phase often consists of a mixture of acetonitrile (MeCN) and water, with an acidic modifier to ensure good peak shape and retention. Phosphoric acid is a common choice for this purpose when detection is performed using a UV detector. This liquid chromatography method is scalable and can be adapted for preparative separation to isolate impurities.
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 or C18 |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |
| Detection | UV Spectrophotometry |
| Application | Analysis, Quantification, Impurity Isolation |
Mass Spectrometry (MS) Compatibility in Analytical Techniques
For more sensitive and specific detection, HPLC can be coupled with Mass Spectrometry (MS). However, the mobile phase composition must be compatible with the MS interface. Non-volatile acids like phosphoric acid can interfere with the ionization process and contaminate the instrument.
To ensure MS compatibility, phosphoric acid is typically replaced with a volatile acid, such as formic acid. This modification allows for the seamless integration of the HPLC separation with mass spectrometric detection, enabling highly selective and sensitive quantification of this compound. The mass spectrum of this compound shows characteristic peaks that can be used for its unambiguous identification.
| Technique | Key Feature | Advantage |
|---|---|---|
| GC-MS | Electron Ionization (EI) | Provides characteristic fragmentation patterns for identification. |
| HPLC-MS | Requires volatile mobile phase (e.g., with formic acid) | High sensitivity and selectivity for complex matrices. |
Environmental Fate and Degradation Studies
Specific studies on the environmental fate and degradation of this compound are limited. However, its environmental behavior can be inferred from studies on related pyridine derivatives, such as chloropyridines and methoxypyridines. The persistence and transformation of this compound in the environment are influenced by a combination of biotic and abiotic processes.
The biodegradation of pyridine derivatives in soil and water is a key process. tandfonline.com The rate and extent of degradation are highly dependent on the substituents on the pyridine ring. oup.comtandfonline.com Generally, chlorinated aromatic compounds can be more resistant to microbial degradation than their unsubstituted counterparts. However, microorganisms capable of degrading pyridines have been isolated and studied. nih.govsemanticscholar.org The degradation often proceeds through hydroxylation, followed by ring cleavage. The presence of the methoxy group might influence the metabolic pathway. Biodegradation is typically more efficient under aerobic conditions. tandfonline.com
2 Environmental Fate and Degradation of this compound
The environmental persistence and transformation of this compound are critical factors in assessing its ecological impact. The degradation of this compound can occur through various biotic and abiotic processes, including biodegradation, photochemical transformations, and other abiotic reactions. However, specific research detailing these pathways for this compound is limited. Much of the understanding is extrapolated from studies on related pyridine derivatives. researchgate.nettandfonline.com
1 Aerobic and Anaerobic Biodegradation Pathways
For many pyridine derivatives, the initial step in aerobic biodegradation involves hydroxylation, where oxygen atoms are incorporated into the pyridine ring. researchgate.nettandfonline.com This is often followed by ring cleavage and further degradation into simpler molecules that can enter central metabolic pathways. asm.orgnih.gov However, some substituted pyridines are degraded through novel mechanisms that may involve initial reductive steps without hydroxylated intermediates. researchgate.nettandfonline.com Given the lack of specific data for this compound, its exact aerobic biodegradation pathway remains unelucidated.
Under anaerobic conditions, the degradation of pyridine derivatives has also been observed, although the specific pathways are less understood compared to aerobic routes. semanticscholar.org For chlorinated compounds, reductive dechlorination can be a key initial step in anaerobic biodegradation. The presence of a chlorine atom on the pyridine ring of this compound suggests that reductive dechlorination could potentially occur, leading to the formation of methoxypyridine, which might then undergo further degradation. However, without specific studies, this remains a hypothetical pathway.
2 Photochemical and Abiotic Transformations
The fate of pyridine compounds in the environment is also governed by abiotic processes such as photochemical transformations. researchgate.nettandfonline.com Photodegradation involves the breakdown of chemical compounds by light energy. Studies on other chloropyridines have shown that they can undergo photolysis in aqueous solutions, leading to the formation of various intermediate products. researchgate.net The methoxy group in this compound may also influence its photochemical behavior.
Abiotic transformations can also include hydrolysis, which is the reaction with water. The rate of hydrolysis can be influenced by factors such as pH and temperature. For some chloropyridines, hydrolysis can be a significant degradation pathway, leading to the replacement of the chlorine atom with a hydroxyl group. nih.gov However, specific data on the hydrolysis rate and products of this compound are not available.
3 Quantitative Structure-Activity Relationships (QSAR) for Biodegradation Prediction
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the properties of chemicals, including their biodegradability, based on their molecular structure. d-nb.infonih.goveuropa.eu These models can be valuable for assessing the environmental fate of compounds for which experimental data are scarce.
Several QSAR models have been developed to predict the ready biodegradability of a wide range of chemicals. nite.go.jp These models typically use molecular descriptors that quantify various aspects of the chemical structure to correlate with observed biodegradation data. For N-heterocyclic compounds, including pyridines, QSAR models have been developed to predict their aerobic biodegradation potential. d-nb.info These models identify activating and inactivating molecular fragments that are statistically linked to efficient or poor biodegradability. d-nb.info
While these general QSAR models exist, specific QSAR predictions for the biodegradability of this compound are not publicly available. To perform a reliable prediction, one would need to use a validated QSAR model whose applicability domain includes substituted pyridines like this compound. The accuracy of such predictions depends heavily on the quality and relevance of the data used to train the model.
Table 1: General Principles of QSAR Models for Biodegradation Prediction
| Model Type | Principle | Application |
| Group Contribution Models | Predicts biodegradability based on the presence of specific functional groups or structural fragments within the molecule. | Useful for initial screening of a large number of chemicals. |
| Regression-Based Models | Uses statistical methods to correlate molecular descriptors (e.g., size, shape, electronic properties) with biodegradation rates or endpoints. | Can provide quantitative predictions of biodegradability. |
| Expert Systems | Combine databases of experimental data with rule-based systems to predict degradation pathways and persistence. | Can offer insights into potential metabolites and degradation mechanisms. |
This table presents a general overview of QSAR model types and is not based on specific data for this compound.
4 Metabolite Identification and Environmental Impact
The identification of metabolites is crucial for understanding the complete environmental impact of a compound, as transformation products can sometimes be more toxic or persistent than the parent chemical. As there are no specific studies on the biodegradation or photodegradation of this compound, its environmental metabolites have not been identified.
Based on the degradation of other pyridine derivatives, potential transformation products could arise from processes such as:
Hydroxylation: Replacement of the chlorine or methoxy group with a hydroxyl group.
Demethylation: Removal of the methyl group from the methoxy substituent, leading to a hydroxypyridine derivative.
Dechlorination: Removal of the chlorine atom, which could occur through reductive or hydrolytic processes.
Ring Cleavage: Opening of the pyridine ring to form aliphatic compounds. asm.orgnih.gov
The environmental impact of these potential metabolites would depend on their own intrinsic properties, such as toxicity, persistence, and bioavailability. Without experimental data, any discussion of the environmental impact of this compound's metabolites would be speculative.
Future Research Directions and Emerging Trends
Integration of Artificial Intelligence and Machine Learning in Predictive Chemistry
Reaction Prediction and Synthesis Planning: AI algorithms can predict the most efficient synthetic routes to 2-Chloro-6-methoxypyridine and its derivatives. cam.ac.uknih.gov By learning from millions of published reactions, these models can suggest novel pathways, optimize reaction conditions, and even identify potential side products, thereby accelerating the discovery of new molecules. cam.ac.uk
Property Prediction: Machine learning models can be trained to predict the physicochemical and biological properties of novel compounds derived from this compound. This includes predicting solubility, toxicity, and binding affinity to biological targets, which is crucial in the early stages of drug discovery. frontiersin.org
De Novo Drug Design: AI can be used to design entirely new molecules based on the this compound scaffold with desired therapeutic properties. These models can generate structures optimized for specific biological targets, potentially leading to the development of more potent and selective drugs.
The application of AI and ML in these areas is expected to significantly reduce the time and cost associated with research and development, making the exploration of this compound's potential more efficient and expansive. acs.org
Sustainable Synthesis and Green Chemistry Approaches
In line with the growing global focus on environmental responsibility, future research on this compound will increasingly prioritize sustainable and green synthesis methods. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical processes. rasayanjournal.co.in For the synthesis of pyridine (B92270) derivatives, several green approaches are being explored:
Catalytic Innovations: The development of novel, environmentally benign catalysts is a key area of research. rasayanjournal.co.in For instance, iron-catalyzed cyclization reactions have been developed for the synthesis of substituted pyridines, offering a greener alternative to traditional methods. rsc.org
Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and improve yields, contributing to a more energy-efficient process. nih.gov It has been successfully applied to the one-pot multicomponent synthesis of various pyridine derivatives. nih.gov
Use of Greener Solvents: Research is ongoing to replace hazardous organic solvents with more sustainable alternatives, such as water or ionic liquids, in the synthesis of pyridine compounds. rasayanjournal.co.inmdpi.com
Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are inherently more efficient and generate less waste than traditional multi-step syntheses. rasayanjournal.co.in
These green chemistry approaches will be crucial in ensuring that the future production and use of this compound and its derivatives are environmentally sustainable.
Exploration of Novel Biological Targets and Therapeutic Areas
The pyridine scaffold is a common feature in many biologically active compounds and approved drugs, highlighting its importance in medicinal chemistry. nih.govnih.govresearchgate.netrsc.org Future research on this compound will likely focus on exploring its potential against a wider range of biological targets and in new therapeutic areas.
Methoxypyridine derivatives have already shown promise in various contexts. For example, they have been investigated as gamma-secretase modulators for the potential treatment of Alzheimer's disease. nih.govnih.gov The introduction of the methoxypyridine motif in some molecular scaffolds has led to improved activity and better drug-like properties, such as increased solubility. nih.govnih.gov
Furthermore, sulfonamide methoxypyridine derivatives have been synthesized and evaluated as novel PI3K/mTOR dual inhibitors, which are promising targets for cancer therapy. mdpi.com The versatility of the this compound structure allows for the synthesis of diverse libraries of compounds that can be screened against a wide array of biological targets. nbinno.com This could lead to the discovery of new treatments for various diseases, including cancer, inflammatory conditions, and viral infections. nbinno.commdpi.com
| Therapeutic Area | Potential Application of Methoxypyridine Derivatives |
| Neurodegenerative Diseases | Gamma-secretase modulators for Alzheimer's disease nih.govnih.gov |
| Oncology | PI3K/mTOR dual inhibitors for cancer treatment mdpi.com |
| Infectious Diseases | Antiviral and antibacterial agents nih.govnbinno.com |
| Inflammatory Disorders | Anti-inflammatory compounds nbinno.com |
Advanced Material Engineering with Pyridine Scaffolds
The unique electronic and coordination properties of the pyridine ring make it a valuable component in the design of advanced materials. nih.gov Future research will likely explore the incorporation of this compound into novel materials with tailored functionalities.
Pyridine derivatives are known to be important ligands for organometallic compounds and have applications in asymmetric catalysis. nih.gov The specific electronic properties of this compound, influenced by the chloro and methoxy (B1213986) substituents, could be harnessed to create new catalysts with enhanced activity and selectivity.
Furthermore, pyridine-containing polymers and supramolecular structures have potential applications in areas such as light-emitting devices and molecular wires. rasayanjournal.co.in The ability to functionalize the this compound core could allow for the fine-tuning of the optical and electronic properties of these materials. Research in this area could lead to the development of new sensors, electronic components, and functional coatings.
Comprehensive Environmental Risk Assessment Models
As the applications of this compound and its derivatives expand, a thorough understanding of their environmental fate and potential risks becomes increasingly important. Future research will need to focus on developing comprehensive environmental risk assessment models for this class of compounds.
Screening assessments of pyridine and its alkyl derivatives have indicated that while they may be persistent in some environmental compartments, their potential for bioaccumulation is low. canada.cacanada.ca However, the ecotoxicity of specific derivatives can vary.
Future environmental risk assessments for this compound should include:
Degradation Pathways: Detailed studies on the biodegradation and photodegradation of this compound in different environmental matrices (water, soil, sediment).
Ecotoxicity Studies: Comprehensive testing of its effects on a range of aquatic and terrestrial organisms to determine its potential impact on ecosystems.
Predictive Modeling: The development of computational models to predict the environmental distribution and fate of the compound based on its physicochemical properties.
These comprehensive assessments will be essential for ensuring the safe and responsible use of this compound in various applications, from pharmaceuticals to materials science.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Chloro-6-methoxypyridine?
- Methodological Answer : A widely used synthetic strategy involves functionalization of pyridine derivatives via nucleophilic substitution or coupling reactions. For instance, this compound can be synthesized through Suzuki-Miyaura cross-coupling reactions. In one approach, commercially available this compound (precursor) undergoes Suzuki coupling with aryl boronic acids under palladium catalysis to yield substituted pyridinones . Reaction conditions typically include anhydrous solvents (e.g., THF or DMF), a base (e.g., Na₂CO₃), and temperatures ranging from 80–100°C. Purification via column chromatography or recrystallization ensures high purity (>95%).
Q. How is vibrational spectroscopy used to characterize this compound?
- Methodological Answer : Fourier-transform infrared (FTIR) and Raman spectroscopy are critical for assigning vibrational modes. Experimental FTIR (3700–400 cm⁻¹) and Raman (3700–100 cm⁻¹) spectra of this compound reveal peaks corresponding to C-Cl stretching (~550–650 cm⁻¹), C-O-C asymmetric stretching (~1250 cm⁻¹), and aromatic C-H bending (~1000–1100 cm⁻¹). These assignments are validated using density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d)) to simulate harmonic frequencies, which are scaled by factors (e.g., 0.961 for B3LYP) to match experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
